REACTION_CXSMILES
|
[N:1]([C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1)=[N:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[C:17](OCC)(=[O:19])[CH3:18]>ClCCl>[C:17]([NH:14][C:13]1[CH:15]=[CH:16][C:10]([N:1]=[N:2][C:3]2[CH:4]=[CH:5][C:6]([NH2:7])=[CH:8][CH:9]=2)=[CH:11][CH:12]=1)(=[O:19])[CH3:18]
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
N(=NC1=CC=C(N)C=C1)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
was treated with acetyl choloride (8.5 μl, 120 μmol)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 90 μmol | |
AMOUNT: MASS | 22 mg | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |